Cas no 2228295-13-2 (3-amino-2-(5-cyanothiophen-2-yl)propanoic acid)
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid
- EN300-1744676
- 2228295-13-2
-
- Inchi: 1S/C8H8N2O2S/c9-3-5-1-2-7(13-5)6(4-10)8(11)12/h1-2,6H,4,10H2,(H,11,12)
- InChI Key: XRZJCOUYKDFSJV-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C(C(=O)O)CN
Computed Properties
- Exact Mass: 196.03064868g/mol
- Monoisotopic Mass: 196.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 115Ų
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744676-1g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-5g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 5g |
$3812.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-10g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 10g |
$5652.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-0.05g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-0.1g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-0.25g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-0.5g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-1.0g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1744676-2.5g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1744676-5.0g |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid |
2228295-13-2 | 5g |
$3812.0 | 2023-06-03 |
3-amino-2-(5-cyanothiophen-2-yl)propanoic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid
3-Amino-2-(5-Cyanothiophen-2-yl)propanoic Acid (CAS No. 2228295-13-2): A Comprehensive Overview
3-Amino-2-(5-cyanothiophen-2-yl)propanoic acid (CAS No. 2228295-13-2) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ACCP, is a derivative of amino acids and thiophenes, combining the biological activity of amino acids with the electronic properties of cyano groups and thiophene rings. The compound's structure and properties make it a valuable candidate for various applications, including drug development, material science, and biochemistry.
The chemical structure of 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid is characterized by a central propanoic acid backbone, an amino group, and a 5-cyanothiophen-2-yl substituent. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The amino group can participate in hydrogen bonding and other interactions, making it suitable for forming stable complexes with various biomolecules. The cyano group, on the other hand, is known for its strong electron-withdrawing properties, which can influence the electronic distribution within the molecule and affect its reactivity.
In recent years, 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as a potential inhibitor of specific enzymes involved in various diseases. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. This makes it a promising lead compound for the development of targeted therapies.
Beyond its enzymatic inhibition properties, 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid has also been explored for its potential as a modulator of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is often implicated in disease states. By modulating these interactions, this compound could potentially interfere with disease pathways at a fundamental level. Recent research has demonstrated that 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid can disrupt specific PPIs involved in apoptosis and cell cycle regulation, making it a valuable tool for understanding these complex biological processes.
The synthesis of 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid has been optimized through various synthetic routes to ensure high yield and purity. One common approach involves the coupling of an appropriate thiophene derivative with an amino acid precursor, followed by functional group modifications to introduce the cyano group. These synthetic methods have been refined to minimize side reactions and improve overall efficiency, making large-scale production feasible for both research and commercial applications.
In addition to its therapeutic potential, 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid has also found applications in material science. Its unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the cyano group enhances the electron mobility within the material, leading to improved device performance. Recent studies have shown that incorporating this compound into polymer blends can significantly enhance the charge transport properties of organic semiconductors.
The safety profile of 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid has also been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, ongoing safety assessments are essential to ensure its safe use in clinical settings.
In conclusion, 3-amino-2-(5-cyanothiophen-2-yl)propanoic acid (CAS No. 2228295-13-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable candidate for drug development, material science, and biochemistry research. As ongoing research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
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